molecular formula C15H23N3O3 B6957705 N-(2-cyclopropyloxan-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide

N-(2-cyclopropyloxan-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide

Cat. No.: B6957705
M. Wt: 293.36 g/mol
InChI Key: KACVUHVFQLHUBD-UHFFFAOYSA-N
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Description

N-(2-cyclopropyloxan-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyclopropyloxan ring and a pyrazolyl group, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-(2-cyclopropyloxan-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-18-13(4-6-16-18)9-20-10-15(19)17-12-5-7-21-14(8-12)11-2-3-11/h4,6,11-12,14H,2-3,5,7-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACVUHVFQLHUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)COCC(=O)NC2CCOC(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyloxan-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyloxan ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyrazolyl group: This step involves the reaction of the cyclopropyloxan intermediate with a pyrazole derivative under specific conditions.

    Formation of the acetamide linkage: The final step involves the coupling of the intermediate with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyloxan-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-cyclopropyloxan-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyloxan-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropyloxan-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]ethanamide
  • N-(2-cyclopropyloxan-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]propionamide
  • N-(2-cyclopropyloxan-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]butanamide

Uniqueness

N-(2-cyclopropyloxan-4-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide stands out due to its specific combination of functional groups and molecular structure, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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